Benzyl hydrodisulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3492-66-8 |
|---|---|
Molecular Formula |
C7H8S2 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
disulfanylmethylbenzene |
InChI |
InChI=1S/C7H8S2/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NSBVMRLTDBAOBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSS |
Canonical SMILES |
C1=CC=C(C=C1)CSS |
Other CAS No. |
3492-66-8 |
Synonyms |
benzyl hydrodisulfide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Established Synthetic Routes to Benzyl (B1604629) Hydrodisulfide Compounds
The synthesis of benzyl hydrodisulfide has been approached through various established chemical pathways, primarily involving the manipulation of sulfur-containing precursors.
Synthesis from Acetyl Benzyl Disulfide
One common method for preparing this compound involves the ethanolysis of acetyl benzyl disulfide in the presence of hydrogen chloride. thieme-connect.deoup.com In a typical procedure, a solution of acetyl benzyl disulfide in absolute ethanol (B145695) is treated with ethanolic hydrogen chloride. thieme-connect.de The reaction mixture is stirred, often with gentle nitrogen bubbling to remove atmospheric oxygen. thieme-connect.de Following the reaction, the volatile components, including ethanol, excess hydrogen chloride, and the ethyl acetate (B1210297) byproduct, are removed under reduced pressure to yield this compound as a colorless oil. thieme-connect.de However, the stability of the product during distillation can be a challenge, with some derivatives being unstable under these conditions. oup.com
The precursor, acetyl benzyl disulfide, can be synthesized through several routes. One approach involves the reaction of N-(p-substituted benzylthio)succinimides with thioacetic acid. oup.com The N-aralkylthiosuccinimides themselves are prepared by reacting p-substituted α-toluenethiols with N-chlorosuccinimide. oup.com Another method for preparing acetyl disulfides is the reaction of a thiol with acetylsulfenyl chloride.
Preparation from Benzyl Mercaptan Derivatives
This compound can also be synthesized from benzyl mercaptan derivatives. A common starting material is benzyl chloride, which can be converted to benzyl mercaptan through reaction with various sulfur sources. These include sodium hydrogen sulfide (B99878) (NaSH), often in the presence of a phase transfer catalyst, sciensage.infoepo.org hydrosulfide (B80085) exchange resin, lookchem.com or thiourea. sciensage.info The resulting benzyl mercaptan can then be further reacted to form disulfides and subsequently hydrodisulfides. For instance, substituted benzyl phthalimido disulfides have been synthesized by the reaction of N,N′-thiobisphthalimide with various substituted benzyl mercaptans. researchgate.net
Another route starting from benzyl mercaptan involves its reaction with Fmoc-aspartic acid β-t-butyl ester and diazomethane (B1218177) in the context of solid-phase synthesis to create more complex molecules containing the benzylthio moiety. lookchem.com
Advanced Synthetic Strategies for Hydrodisulfide Analogues
The development of advanced synthetic strategies allows for the creation of a wider range of hydrodisulfide analogues, which are valuable for probing biological systems and developing new materials. These strategies often focus on improving efficiency, selectivity, and the ability to introduce diverse functional groups.
Retrosynthetic analysis is a foundational planning tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. fiveable.me This approach is crucial for designing multi-step syntheses of complex hydrodisulfide analogues. fiveable.me Key strategies include functional group interconversions, carbon-carbon bond formation, and the use of protecting groups to manage reactive sites. fiveable.me
For instance, divergent synthesis strategies, starting from a common complex intermediate, can be employed to generate a library of structurally related hydrodisulfide analogues. nih.govmdpi.com This approach is particularly useful for exploring structure-activity relationships in medicinal chemistry. Bio-inspired synthetic strategies, which mimic biosynthetic pathways, have also been successfully used to generate libraries of complex small molecules. nih.gov
The synthesis of ergoline (B1233604) alkaloids, for example, showcases advanced strategies such as intramolecular α-arylation and C–H insertion, which could be adapted for the synthesis of complex indole-substituted hydrodisulfide analogues. nih.gov
Reactant and Reaction Condition Optimization in this compound Synthesis
Optimizing reactants and reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key factors include the choice of solvent, catalyst, temperature, and reactant concentrations.
Role of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. nitrkl.ac.in This is particularly relevant for the synthesis of thiols and disulfides from benzyl halides, which are poorly soluble in water, and aqueous solutions of sulfurizing agents like sodium hydrogen sulfide. sciensage.info
In the absence of a phase transfer catalyst, the reaction between an alkyl or benzyl halide and aqueous sodium hydrogen sulfide is often negligible due to the lack of interaction between the reactants. sciensage.info Phase transfer catalysts, such as quaternary onium salts (e.g., tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylphosphonium (B1682233) bromide (TBPB)), crown ethers, and polyethylene (B3416737) glycols (PEGs), transport the nucleophile from the aqueous phase to the organic phase, where the reaction can occur. sciensage.infonitrkl.ac.in
The choice of catalyst is important and depends on factors like its stability under the reaction conditions, toxicity, and cost. nitrkl.ac.in For example, TBAB is a commonly used, inexpensive, and commercially available phase transfer catalyst for the synthesis of thiols and thioethers. sciensage.info The use of PTC can lead to higher reaction rates, increased conversions, and better selectivity for the desired products at milder reaction conditions. nitrkl.ac.in
Table 1: Examples of Phase Transfer Catalysts in Sulfide Synthesis
| Catalyst | Reactants | Product(s) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Benzyl Halide, Sodium Hydrogen Sulfide | Benzyl Thiol | sciensage.info |
| Tetrabutylphosphonium Bromide (TBPB) | Benzyl Chloride, H2S-rich aq. MDEA | Dibenzyl Sulfide, Benzyl Mercaptan | nitrkl.ac.in |
| Amberlite IR-400 | H2S-rich aq. MEA, Sulfur Powder | Dibenzyl Disulfide | nitrkl.ac.in |
| PEG-400 | Benzyl Chloride, H2S-rich aq. MEA | Dibenzyl Sulfide, Benzyl Mercaptan | ijsrd.com |
| Ethyltriphenyl Phosphonium Bromide | 4-Chlorobenzyl Chloride, H2S-rich aq. MDEA | bis(4-chlorobenzyl) sulfide | nitrkl.ac.in |
| Aliquat-336 | Benzyl Chloride, H2S-rich aq. MEA | Dibenzyl Sulfide, Benzyl Mercaptan | nitrkl.ac.in |
Control of Selectivity in Sulfurization Reactions
Controlling the selectivity of sulfurization reactions is crucial to obtain the desired product, whether it be the thiol, disulfide, or a higher polysulfide. The reaction of benzyl chloride with a sulfur source can lead to a mixture of products, including benzyl mercaptan (BM), dibenzyl sulfide (DBS), and dibenzyl disulfide (DBDS). nitrkl.ac.in
Several reaction parameters can be adjusted to control selectivity. For instance, in the reaction of benzyl chloride with H2S-rich aqueous monoethanolamine (MEA), a high MEA/H2S mole ratio, high benzyl chloride concentration, and long reaction time favor the selective formation of DBS. ijsrd.com Conversely, different conditions can be selected to favor the formation of BM. ijsrd.com
The concentration of the sulfurizing agent also plays a key role. For example, in the phase transfer catalyzed reaction of benzyl chloride with sodium sulfide, the selectivity for dibenzyl sulfide increases with a decrease in the volume of the aqueous phase. researchgate.net The choice of the sulfur source itself is also critical. While sodium hydrogen sulfide is commonly used to produce thiols, sciensage.info elemental sulfur can be added to promote the formation of disulfides. nitrkl.ac.in Furthermore, the reaction of sodium metal with elemental sulfur can be controlled to selectively produce sodium sulfide (Na2S) or sodium disulfide (Na2S2), which can then be reacted with benzyl chloride to form the corresponding dibenzylsulfanes. rsc.org
Chemical Reactivity and Mechanisms
General Reactivity Profile
Benzyl (B1604629) hydrodisulfide exhibits a rich and distinct reactivity profile, acting as both a nucleophile and an electrophile. nih.govmdpi.com The persulfide anion (RSS⁻) is generally more nucleophilic than its corresponding thiolate (RS⁻). nih.gov Conversely, the neutral hydrodisulfide (RSSH) possesses two electrophilic sulfur atoms. The inner sulfur atom (adjacent to the benzyl group) is often referred to as the "sulfenyl sulfur," while the outer atom is the "sulfhydryl sulfur." acs.org The reactivity towards various agents depends on the nature of the reagent and the reaction conditions, such as pH. escholarship.org
Interactions with Cyanide and other Anionic Nucleophiles
Reactions with Oxidizing Agents
Hydrodisulfides like benzyl hydrodisulfide are more readily oxidized than their corresponding thiols. nih.gov They react with two-electron oxidants such as hydrogen peroxide (H₂O₂) significantly faster than thiols do. nih.gov While the precise mechanism is not fully established for this compound itself, the reaction of alkyl hydrodisulfides with H₂O₂ is proposed to yield an alkyl perthiosulfenic acid (RSSOH). nih.gov These intermediates are likely unstable and can react further with other persulfides or thiols to generate higher-order polysulfides, such as trisulfides and tetrasulfides. nih.gov The reaction with one-electron oxidants leads to the formation of a relatively stable perthiyl radical (RSS•), which diminishes further oxidative chemistry. nih.gov
Reactions with Reducing Agents
The reaction of this compound with reducing agents has been a key area of study. Tertiary phosphines, such as triphenylphosphine (B44618) or triethylphosphine, are common reductants. acs.org The reaction can proceed via two main pathways: attack on the inner (sulfenyl) sulfur or attack on the outer (sulfhydryl) sulfur. acs.org
Attack on the sulfenyl sulfur: This pathway leads to the formation of hydrogen sulfide (B99878) (H₂S), the corresponding diaralkyl disulfide (e.g., dibenzyl disulfide), and tertiary phosphine (B1218219) sulfide. acs.org
Attack on the sulfhydryl sulfur: This pathway produces the corresponding thiol (benzyl mercaptan) and phosphine sulfide. acs.org
The relative contribution of each pathway is influenced by factors such as steric hindrance in the persulfide and the specific phosphine used. nih.gov
Reductant-Triggered Sulfide Release Mechanisms
Reactions with Nucleophiles
The reaction of this compound with various nucleophiles demonstrates the electrophilic character of its sulfur atoms. acs.orgacs.org Studies have shown that the outcome depends on the strength of the nucleophile. acs.org
Weaker nucleophiles (e.g., hydroxide, sulfite): These reagents tend to attack the inner (sulfenyl) sulfur atom. This leads to the production of hydrogen sulfide, dibenzyl disulfide, and elemental sulfur or polysulfides. acs.orgnih.gov
Stronger nucleophiles (e.g., cyanide, thiolate): These reagents can attack both the inner and outer sulfur atoms. The reaction produces thiols in addition to H₂S and disulfides, though the primary site of attack is still considered to be the inner sulfenyl sulfur. acs.orgnih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzyl (B1604629) hydrodisulfide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the benzyl and hydrodisulfide functional groups.
In ¹H NMR spectroscopy, the protons of the benzyl group typically appear in distinct regions. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom exhibit a characteristic singlet, while the aromatic protons of the phenyl ring produce a multiplet pattern. The most diagnostic signal is that of the hydrodisulfide proton (-SSH), which is a singlet with a chemical shift that can be influenced by solvent, concentration, and temperature. oup.com A study on para-substituted benzyl hydrodisulfides found that the chemical shifts of the mercapto protons (-SSH) did not correlate with Hammett σ or σR parameters, unlike the corresponding thiols. oup.com The chemical shifts for the key protons in benzyl hydrodisulfide are generally observed in specific ranges in a solvent like carbon tetrachloride. oup.com
¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The spectrum will show distinct signals for the methylene carbon, the ipso-carbon of the phenyl ring (the carbon attached to the -CH₂SSH group), and the other aromatic carbons.
Beyond static structural assignment, NMR is a powerful technique for real-time reaction monitoring. magritek.comnews-medical.net The progress of a reaction producing or consuming this compound can be followed by acquiring spectra at regular intervals. utwente.nl By integrating the signals corresponding to the reactants, intermediates, and products, quantitative data on their concentrations can be obtained over time. news-medical.net This kinetic information is crucial for understanding reaction mechanisms, identifying transient species, and optimizing reaction conditions. magritek.comutwente.nl For example, monitoring the synthesis of this compound would involve observing the disappearance of reactant signals and the concurrent appearance and growth of the characteristic methylene and hydrodisulfide proton signals of the product. acs.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (C₆H₅) | ~7.3 | Multiplet |
| Methylene (CH₂) | ~4.1 | Singlet |
| Hydrodisulfide (SSH) | ~3.2 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on findings for benzyl hydrodisulfides. oup.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within the this compound molecule. uc.edu These methods probe the vibrational modes of the molecule, with each functional group displaying characteristic absorption or scattering frequencies. libretexts.org
For this compound, key vibrational bands include:
S-H Stretch: A weak to medium, sharp absorption band is expected in the IR spectrum, typically in the range of 2550-2600 cm⁻¹. This band is a definitive indicator of the thiol-like S-H group within the hydrodisulfide moiety.
S-S Stretch: The disulfide bond stretch gives rise to a weak absorption in the IR spectrum, usually found between 400 and 550 cm⁻¹. Raman spectroscopy is often more effective for detecting this symmetric vibration. mdpi.com
C-S Stretch: The stretch for the carbon-sulfur bond is typically observed in the 600-800 cm⁻¹ region.
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic methylene (-CH₂-) C-H stretches are found just below 3000 cm⁻¹. spectroscopyonline.com
A comparative analysis with related molecules like dibenzyl disulfide (C₆H₅CH₂SSCH₂C₆H₅) can aid in the assignment of spectral bands. mdpi.com While both molecules share the benzyl and disulfide components, the presence of the S-H bond in this compound introduces the characteristic S-H stretching frequency, which is absent in the spectrum of dibenzyl disulfide. mdpi.comacs.org Raman and IR spectra are often complementary; for instance, the S-S stretch, which is weak in the IR spectrum, tends to produce a more intense signal in the Raman spectrum. americanpharmaceuticalreview.com This complementarity makes the combined use of both techniques a powerful approach for comprehensive vibrational analysis. mdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR & Raman | 3000 - 3100 | Medium-Strong |
| Aliphatic C-H Stretch | IR & Raman | 2850 - 2960 | Medium-Strong |
| S-H Stretch | IR | 2550 - 2600 | Weak-Medium |
| C-S Stretch | IR & Raman | 600 - 800 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive confirmation of this compound's elemental composition. acs.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. miamioh.edu
For this compound (C₇H₈S₂), HRMS would be used to detect the molecular ion ([M]⁺˙) or a quasi-molecular ion, such as the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺), depending on the ionization technique used (e.g., Electrospray Ionization - ESI). core.ac.uk The experimentally measured exact mass is then compared to the theoretically calculated mass for the expected formula, C₇H₈S₂, providing strong evidence for its identity. acs.org
In addition to molecular confirmation, the fragmentation pattern observed in the mass spectrum offers structural information. uni-saarland.de Key fragmentation pathways for benzyl-containing compounds are well-established. fiveable.me A characteristic fragmentation for this compound would be the cleavage of the benzylic C-S bond, which could lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. fiveable.me This peak is often the base peak in the mass spectra of benzyl derivatives. scienceready.com.au Other observed fragments could correspond to the loss of sulfur atoms or the hydrodisulfide group.
Chromatographic Separation and Detection Methods for Reaction Intermediates and Products
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as those encountered during its synthesis or in studies of its reactivity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally unstable compounds like this compound. scispace.com A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.comhelixchrom.com
Detection is often achieved using a UV detector, as the phenyl group in this compound absorbs ultraviolet light at a characteristic wavelength (around 220 nm). jocpr.com The retention time of the compound under specific conditions (mobile phase composition, flow rate, column temperature) is a key identifier. jocpr.com HPLC methods can be developed to separate this compound from starting materials (e.g., benzyl mercaptan), byproducts (e.g., dibenzyl disulfide), and other reaction components. scispace.comsielc.com This separation capability is crucial for monitoring reaction progress and assessing product purity.
Gas Chromatography (GC) for Volatile Sulfur Compounds
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds, including many sulfur-containing molecules. mdpi.comd-nb.info While this compound itself may have limited volatility, GC can be applied to analyze more volatile precursors, degradation products, or related sulfur species. shimadzu.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. mdpi.com The choice of column is critical, with columns like DB-5ms often used for general-purpose analysis of sulfur compounds. mdpi.com For enhanced sensitivity and selectivity towards sulfur-containing analytes, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is often employed. shimadzu.com Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for both separation and structural identification of the eluted compounds based on their mass spectra. mdpi.comnih.gov
Development and Application of Chemical Probes in Studies of Related Sulfur Species
The study of hydrodisulfides and other reactive sulfur species has been greatly advanced by the development of selective chemical probes. nih.gov These probes are molecules designed to undergo a specific chemical reaction with the target species, resulting in a measurable signal, most commonly a change in fluorescence. acs.org Although often developed for detecting biological persulfides (e.g., cysteine persulfide), the underlying chemical principles are applicable to the detection of this compound. nih.govnih.govportlandpress.com
Many probes exploit the nucleophilic character of the persulfide anion (RSS⁻). mdpi.comnih.gov For example, probes containing an electrophilic center can react with the terminal sulfur of the hydrodisulfide. This reaction can trigger a cascade that releases a fluorophore, leading to a "turn-on" fluorescence signal. nih.gov Another common strategy involves the H₂S-mediated reduction of functional groups like azides or nitro groups to amines, which also causes a significant change in the fluorescence properties of the probe molecule. nih.gov
These chemical tools can be used to selectively detect and quantify this compound in complex mixtures where spectroscopic or chromatographic methods may lack the required sensitivity or selectivity. jst.go.jp The application of such probes can provide valuable information on the presence and stability of this compound in various chemical environments. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Benzyl alcohol |
| Benzyl chloride |
| This compound |
| Benzyl mercaptan |
| Carbon tetrachloride |
| Cysteine persulfide |
| Dibenzyl disulfide |
| Methanol |
Fluorescent Probes for Sulfane Sulfur and Polysulfides
Fluorescent probes are powerful tools for detecting reactive sulfur species (RSS) like sulfane sulfur and polysulfides in biological systems due to their high sensitivity, ease of use, and capacity for real-time imaging in living cells. jst.go.jpnih.gov While this compound is not itself a fluorescent probe, it belongs to the class of hydrodisulfides (also known as persulfides) that these probes are designed to detect. The core of this compound is the hydrodisulfide (-SSH) functional group, which is a form of sulfane sulfur. Therefore, fluorescent probes developed for sulfane sulfur serve as a primary method for its potential detection and quantification.
The general mechanism for many of these probes involves a specific chemical reaction with the sulfane sulfur moiety that triggers a change in the fluorophore's properties, leading to a "turn-on" fluorescence signal. nih.gov A prominent strategy involves the reaction of a thiol group on the probe with the sulfane sulfur of a compound like this compound. This reaction forms a persulfide on the probe molecule, which then undergoes an intramolecular reaction, such as a cyclization, to release the fluorescent part of the molecule. nih.gov
For example, the SSP (Sulfane Sulfur Probe) series of fluorescent probes was developed for the selective detection of sulfane sulfur species, including persulfides, polysulfides, and elemental sulfur. rsc.org The design of these probes is based on a sulfane sulfur-mediated formation of a benzodithiolone. rsc.org The reaction is initiated by the nucleophilic attack of the probe's thiol group on the sulfane sulfur atom of a species like this compound, leading to the release of a fluorophore. nih.gov
Table 1: Examples of Fluorescent Probes for Sulfane Sulfur Species This table is interactive. Click on the headers to sort.
| Probe Series | Target Species | General Mechanism | Fluorophore Released | Ref |
|---|---|---|---|---|
| SSP Series (e.g., SSP1, SSP2) | Persulfides, Polysulfides, Elemental Sulfur | Sulfane sulfur mediated benzodithiolone formation | Fluorescein or other fluorophores | nih.gov, rsc.org |
| DSP Series | Hydrogen Polysulfides (H₂Sₙ, n>1) | Nucleophilic aromatic substitution followed by intramolecular cyclization | Fluorescein | nih.gov |
| Azide-based Probes (e.g., SF1, SF2) | Hydrogen Sulfide (B99878) (H₂S) | Reduction of an azide (B81097) group to an amine | Various (e.g., coumarin (B35378) derivatives) | nih.gov |
| DDP-1 | H₂S and H₂Sₙ (dual detection) | H₂S reacts with azide; H₂Sₙ reacts with a benzoylthio)benzoate moiety | Coumarin (blue) and Rhodol (green) | wsu.edu |
Although these probes have been successfully used for bioimaging of endogenous sulfane sulfurs, their direct application in studies focused solely on this compound outside of a biological context is less documented. rsc.org However, they represent the key chemical tools available for such investigations, with this compound serving as a model substrate for validating probe reactivity and selectivity.
Trapping Methodologies for Reactive Sulfur Intermediates
Given the transient nature of many reactive sulfur species, trapping methodologies are crucial for their stabilization and subsequent analysis. These methods convert the highly reactive intermediate into a more stable derivative that can be identified and quantified, often using techniques like mass spectrometry or HPLC. researchgate.netsoton.ac.uk this compound, as a persulfide, is a key example of a reactive sulfur intermediate that can be targeted by these trapping agents.
The most common trapping strategies involve the use of alkylating agents or other electrophiles that readily react with the nucleophilic sulfur of the hydrodisulfide. soton.ac.uk
Key Trapping Agents and Methodologies:
Iodoacetamide (IAM) and N-Ethylmaleimide (NEM): These are classic thiol-alkylating agents. They react with the persulfide group (-SSH) to form a stable thioether derivative. soton.ac.uk The choice of trapping agent can be critical, as their reactivity and potential to interfere with sulfur speciation equilibria must be considered. soton.ac.uk For instance, in studies of glutathione (B108866) persulfide (GSSH), both IAM and NEM have been used to trap the intermediate, demonstrating that electrophilic agents can compete with natural disulfide exchange reactions. soton.ac.uk A similar principle would apply to trapping this compound.
Monobromobimane (mBB): This reagent is widely used to derivatize thiols for fluorescent detection. acs.org While primarily targeting H₂S, its reactivity with sulfhydryl groups makes it a potential, though less specific, tool for trapping hydrodisulfides. The reaction creates a stable, fluorescent adduct that can be separated and quantified via HPLC. acs.org
Benzyl Halides: Interestingly, compounds containing a benzyl group, such as benzyl chloride, have been employed as trapping agents themselves. In studies of the reaction mechanism of H₂S-mediated azide reduction, benzyl chloride was used to trap the resulting polysulfide anions, forming stable organic polysulfides that could be analyzed. acs.org This highlights the utility of the benzyl moiety in stabilizing reactive sulfur chains.
Cyclic Acyl Disulfides: In some systems, intermediates are generated and then trapped. For example, the reaction of dithiolane derivatives with amines produces an unstable persulfide intermediate, which can then be trapped using iodoacetamide. rsc.org
The effectiveness of a trapping method depends on the relative rates of the trapping reaction versus other competing reactions, such as decomposition or redox equilibria. soton.ac.uk For this compound, a rapid reaction with a strong electrophile would be necessary to capture it before it degrades.
Table 2: Common Trapping Agents for Reactive Sulfur Species This table is interactive. Click on the headers to sort.
| Trapping Agent | Chemical Class | Mechanism of Action | Resulting Product | Analytical Method | Ref |
|---|---|---|---|---|---|
| Iodoacetamide (IAM) | Alkylating Agent | S-Alkylation of the persulfide | Stable carboxamidomethylated adduct | Mass Spectrometry, NMR | soton.ac.uk |
| N-Ethylmaleimide (NEM) | Electrophile | Michael addition to the persulfide | Stable succinimide (B58015) adduct | Mass Spectrometry, NMR | soton.ac.uk |
| Monobromobimane (mBB) | Alkylating Agent | S-Alkylation of thiols/sulfides | Fluorescent bimane adduct | HPLC with Fluorescence Detection | acs.org |
| Benzyl Chloride | Alkylating Agent | S-Alkylation of polysulfide anions | Stable benzyl polysulfides | Mass Spectrometry, NMR | acs.org |
These trapping methodologies, while not developed exclusively for this compound, provide the essential chemical framework for isolating and studying this and other highly reactive sulfur intermediates.
Computational Chemistry and Theoretical Investigations
Simulation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the simulation of reaction pathways and the characterization of transient structures like transition states. nih.govacs.org A transition state is a first-order saddle point on the PES, and its energy determines the activation barrier of the reaction. nih.gov
For reactions involving hydropersulfides, computational studies have been used to elucidate complex mechanisms. For example, in the S-sulfhydration process, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been used to show that a sulfur atom transfer pathway is kinetically preferred over an SH-promoted transfer, with a calculated activation free energy of approximately 16 kcal/mol. ic.ac.uk The search for a transition state is a critical step, and once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest. acs.org
In other cases, molecular dynamics (MD) simulations, which incorporate the kinetic energy of atoms and follow their movement over time, can provide a more realistic picture of the reaction, as they can reveal dynamic effects not captured by static IRC calculations. acs.orgmdpi.com
Prediction of Reactivity, Selectivity, and Reaction Kinetics
Theoretical calculations are powerful tools for predicting the reactivity and selectivity of chemical species. walisongo.ac.idrsc.org By comparing the activation energies of competing reaction pathways, chemists can predict which products will be favored under kinetic or thermodynamic control.
For hydropersulfides, computational studies have predicted that in reactions with nucleophiles, the kinetic and thermodynamic products can be different. Attack at the internal sulfur atom is often kinetically favored (lower activation barrier), while attack at the terminal sulfur atom is thermodynamically favored (leading to a more stable product). This kind of prediction is crucial for understanding the chemical biology of persulfides.
Furthermore, DFT-based reactivity descriptors, derived from conceptual DFT, provide a framework for understanding chemical reactivity. nih.govasianpubs.org Properties like the HOMO-LUMO energy gap, electronegativity, and chemical hardness can be calculated to predict how a molecule like benzyl (B1604629) hydrodisulfide will interact with other reagents. nih.govnih.gov For example, a small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. nih.gov Kinetic parameters for reactions can be estimated using transition state theory, where the calculated activation free energy (ΔG‡) is used to determine the reaction rate constant. nih.govualberta.ca
Table 2. Calculated Activation Energies for Related Sulfur Compound Reactions
| Reaction Type | Computational Method | Calculated Barrier (ΔG‡ or ΔH‡) | Reference |
|---|---|---|---|
| Sulfur Atom Transfer (S-sulfhydration) | QM/MM | 15.9 kcal/mol | ic.ac.uk |
| SH-Promoted Sulfur Transfer | QM/MM | 43.2 kcal/mol | ic.ac.uk |
| H₂S-Mediated Aryl Azide (B81097) Reduction | DFT (B3LYP, M06) | ΔH‡ = 13.8 kcal/mol | rsc.org |
Analysis of Non-Covalent Interactions and Conformational Landscapes
Molecules with rotatable bonds, such as the benzyl and hydrodisulfide groups in benzyl hydrodisulfide, can exist in multiple conformations. The study of the conformational landscape—the collection of stable conformers and the barriers between them—is essential for understanding a molecule's properties and behavior. rsc.org
Computational methods, especially DFT, are used to perform systematic conformational searches to identify low-energy structures. rsc.org For benzyl-containing compounds, the orientation of the benzyl group relative to the rest of the molecule can be critical. Studies on related systems have shown that non-covalent interactions, such as van der Waals forces and steric repulsion, dictate the preferred conformation. chemrxiv.orgwikipedia.org For example, a detailed computational analysis of a palladium complex with a chiral benzyl-substituted ligand revealed that stereoselectivity was governed by favorable non-covalent contacts between the benzyl group and the substrates. chemrxiv.org
To visualize and analyze these subtle interactions, specialized techniques like the Non-Covalent Interaction (NCI) index are used. rsc.orgwikipedia.org The NCI method plots the reduced density gradient against the electron density, which reveals regions of weak interactions in real space. wikipedia.org These interactions can then be color-coded to distinguish between attractive forces (like hydrogen bonds or van der Waals interactions) and repulsive steric clashes, providing a detailed picture of the forces that stabilize a particular conformation. wikipedia.org
Implicit and Explicit Solvation Models in Computational Studies
Chemical reactions and properties are often significantly influenced by the solvent. q-chem.com Computational models must account for these effects. There are two main approaches: explicit and implicit solvation. gaussian.com Explicit models treat individual solvent molecules quantum mechanically or with a force field, which is computationally very expensive. gaussian.com
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are more common. q-chem.comgaussian.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. q-chem.comacs.org The solute's electron density polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, a process that is solved self-consistently. acs.org Several variants of PCM exist, including the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM). q-chem.comgaussian.com These models have been successfully applied in studies of reactions involving hydrosulfides and related species in solvents like water and acetonitrile (B52724). rsc.org For greater accuracy, especially when specific solute-solvent interactions like hydrogen bonds are critical, a hybrid or cluster-continuum approach can be used, where one or more explicit solvent molecules are included in the quantum calculation along with the implicit continuum.
Table of Mentioned Compounds
Interactions Within Biological Systems and Chemical Biology Research
Benzyl (B1604629) Hydrodisulfide as a Synthetic Model for Endogenous Hydropersulfides (RSSH)
Endogenous hydropersulfides (RSSH), also known as persulfides, are derivatives of thiols that are increasingly recognized for their significant biological roles. nih.gov These molecules, along with other polysulfur compounds, are prevalent in biological systems and are thought to be key players in cellular signaling and defense mechanisms. nih.gov The inherent instability of many endogenous RSSH species, however, presents a challenge to studying their precise functions. nsf.gov
To overcome this, benzyl hydrodisulfide and other stable synthetic hydrodisulfides have been employed as model compounds. acs.orgacs.org These models allow for controlled investigations into the fundamental chemical reactivity of the hydrodisulfide functional group. acs.orgacs.org By studying the behavior of this compound with various biological molecules, researchers can gain insights into how endogenous persulfides might interact within the cellular environment. acs.orgacs.org This approach is crucial for understanding the chemistry of these species in hydrophobic protein environments, which are proposed to be important for the activation of various enzymes. acs.org
The study of model compounds like this compound helps to clarify the potential roles of endogenous hydropersulfides in H₂S chemistry and signaling. acs.orgacs.org The unique chemical reactivity of RSSH, which is distinct from that of thiols, suggests they may have specific functions as effector and signaling molecules. nih.gov For instance, hydropersulfides are considered to be superior nucleophiles and reductants compared to their corresponding thiols. nih.gov
Exploration of this compound in Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Signaling
The signaling pathways of hydrogen sulfide (H₂S) are intricate and involve a variety of sulfur species, including sulfane sulfur. jst.go.jp Sulfane sulfur refers to a sulfur atom with six valence electrons that is not charged and can reversibly bind to other sulfur atoms, forming species like hydropersulfides (R-S-SH) and polysulfides. jst.go.jp It is now thought that these sulfane sulfur species may be the actual signaling molecules in many biological processes initially attributed to H₂S. jst.go.jpnih.gov this compound serves as a useful tool for investigating these pathways. acs.orgjst.go.jpmdpi.com
Mechanisms of H₂S Storage and Controlled Release
Hydropersulfides are considered a "reductant-labile" pool of sulfur, meaning they can release H₂S upon reduction. acs.orgacs.org Studies using model hydrodisulfides have demonstrated that treatment with reducing agents leads to the clean conversion of the hydrodisulfide to its parent thiol with the concurrent liberation of sulfide. acs.org This provides a clear mechanism for the controlled release of H₂S from a more stable storage form.
However, the release of H₂S is not the only possible outcome of persulfide reactions. Deprotonation of a hydrodisulfide can lead to its disproportionation, yielding the parent thiol and elemental sulfur, which can then enter the sulfane sulfur pool. acs.orgacs.org This reactivity provides a potential mechanism for transsulfuration within the sulfane sulfur pool. acs.orgacs.org Research on benzyl polysulfides has shown that H₂S is released from trisulfides and tetrasulfides, and this release is dependent on thiol-mediated reduction by molecules like cysteine or glutathione (B108866). nih.gov
The table below summarizes the reactivity of a model hydrodisulfide, triphenylmethyl hydrodisulfide (TrtSSH), which provides insights into the conditions for H₂S release.
| Reactant | Product(s) | Outcome |
| Reductants (e.g., PPh₃, [NBu₄⁺][BH₄⁻]) | TrtSH + Sulfide | H₂S Release |
| Thiols (e.g., TrtSH, BnSH) | No Reaction | No H₂S Release |
| Base | TrtSH + S₈ | Disproportionation |
| Data sourced from studies on triphenylmethyl hydrodisulfide, a model compound for understanding hydrodisulfide reactivity. acs.org |
Contributions to the Dynamic Sulfane Sulfur Pool
The "sulfane sulfur pool" is a collection of reactive sulfur species that can be readily mobilized in the cell. exhalix-llc.com This pool is considered a significant portion of the labile sulfur in tissues and is crucial for various physiological processes. exhalix-llc.com this compound and related compounds contribute to our understanding of how this pool is maintained and utilized. jst.go.jpmdpi.com
The reaction of persulfides with thiols is a key process within the sulfane sulfur pool. mdpi.com Depending on the site of attack, this reaction can lead to either H₂S release or a "transpersulfidation" reaction, where the sulfane sulfur atom is transferred to the attacking thiol, forming a new persulfide. mdpi.comchemrxiv.org This dynamic exchange allows for the transfer and mobilization of sulfane sulfur throughout the cell. mdpi.com
Enzymatic Interactions and Modulation Studies
This compound has been utilized to probe the interactions of sulfur compounds with various enzyme systems, providing valuable information on inhibition mechanisms and substrate mimicry. nih.govnih.gov
Inhibition of Microsomal Cytochrome P-450 Systems
This compound has been studied as a model for the inactivation of cytochrome P-450 (CYP) enzymes, which are involved in the metabolism of numerous compounds. nih.gov Research has shown that this compound can inhibit rat liver microsomal cytochrome P-450. nih.gov This inhibition is characterized by a decrease in the enzyme's monooxygenase activity. nih.gov
The mechanism of inhibition involves an alteration of the heme moiety of the cytochrome P-450 enzyme. nih.gov Incubation of microsomes with this compound leads to a decrease in the detectable levels of both cytochrome P-450 and its heme component. nih.gov In one study, the loss of enzymatic activity, cytochrome P-450, and heme were reported to be 65%, 56%, and 51%, respectively. nih.gov This suggests that the primary cause of inactivation is the structural modification of the heme group. nih.gov This process is believed to be similar to the inactivation of cytochrome P-450 observed during the metabolism of other thiono-sulfur-containing compounds. nih.gov
The table below details the inhibitory effects of this compound on rat liver microsomes.
| Parameter | Percentage Decrease |
| Enzymatic Activity | 65% |
| Cytochrome P-450 Levels | 56% |
| Heme Levels | 51% |
| Data from a study on the inhibition of rat liver microsomal cytochrome P-450 by this compound. nih.gov |
Substrate Mimicry and Enzymatic Sulfur Transfer Mechanisms (e.g., MST, CSE, CBS)
The enzymes mercaptopyruvate sulfurtransferase (MST), cystathionine (B15957) γ-lyase (CSE), and cystathionine β-synthase (CBS) are central to the production of H₂S and other reactive sulfur species in the body. nih.govresearchgate.net These enzymes facilitate the transfer of sulfur atoms, often involving a persulfide intermediate on a cysteine residue within the enzyme's active site. acs.org
This compound and similar compounds can act as mimics of the natural substrates for these enzymes, allowing for the study of sulfur transfer mechanisms. nih.gov For example, the formation of a cysteine persulfide is the initial step in the catalytic cycle of MST. acs.org By using model compounds, researchers can investigate the kinetics and mechanisms of these sulfur transfer reactions in a controlled manner. acs.org
The study of these enzymatic reactions has revealed a "ping-pong" mechanism for sulfur transfer, where the enzyme cycles between a thiol and a persulfide form. acs.org The understanding of these fundamental processes is crucial for deciphering the complex roles of H₂S and sulfane sulfur in cellular physiology. nih.gov
Participation in Redox Regulation and Antioxidant Systems Research
This compound (BnSSH) serves as a significant model compound in the study of persulfides and their role in cellular redox homeostasis. Persulfides, characterized by the R-SSH functional group, are now recognized as key players in redox signaling and antioxidant defense, exhibiting distinct chemical properties compared to their thiol (R-SH) counterparts. mdpi.comescholarship.orgresearchgate.net
Research has established that persulfides are more potent reducing agents and nucleophiles than thiols. researchgate.netescholarship.org They are effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. escholarship.orgresearchgate.net For instance, glutathione persulfide (GSSH) reacts with electrophiles like hydrogen peroxide and peroxynitrite significantly faster than glutathione (GSH) itself. nsf.gov The enhanced reactivity is attributed to the unique electronic properties of the persulfide moiety.
This compound has been instrumental in foundational studies elucidating the reactivity of persulfides. nih.gov Early research on the reactions of BnSSH with various nucleophiles, such as hydroxide, sulfite, cyanide, and thiolate, provided critical insights into the dual electrophilic and nucleophilic nature of persulfides. nih.govacs.orgchemrxiv.org These studies demonstrated that the reaction pathway depends on the strength of the nucleophile, with weaker nucleophiles attacking the inner sulfur atom and stronger ones attacking both sulfur atoms. nih.gov This reactivity is central to their function in redox regulation, where they can interact with a wide range of biological molecules.
Furthermore, the formation of persulfides on protein cysteine residues, a post-translational modification known as S-sulfhydration, is a critical mechanism in redox signaling. jst.go.jprsc.org This modification can alter protein function, activity, and structure. Studies suggest that persulfidation of key proteins, including enzymes and transcription factors, is a way that signals from gasotransmitters like hydrogen sulfide (H₂S) are transduced. mdpi.comresearchgate.net The generation of persulfides on antioxidant proteins, such as glutathione, can enhance their protective capabilities. nih.gov While much of this research involves endogenous persulfides like cysteine persulfide (CysSSH), the fundamental chemical principles are often explored using stable, well-characterized models like this compound.
Design and Evaluation of this compound-Based Chemical Tools for Biological Research
The unique chemical properties of the hydrodisulfide group have been harnessed in the design of chemical tools to explore the complex biology of reactive sulfur species (RSS). This compound and its derivatives have featured in the development of donors for RSS and probes for detecting protein modifications.
Donors for Reactive Sulfur Species
This compound is a key intermediate in the action of certain donors designed to release reactive sulfur species, particularly hydrogen sulfide (H₂S). While hydrodisulfides themselves can be unstable, related compounds like organic polysulfides serve as effective precursors that generate persulfides upon reacting with biological thiols. nsf.govnih.gov
Research has focused on benzyl polysulfides, such as dibenzyl trisulfide (Bn₂S₃) and dibenzyl tetrasulfide (Bn₂S₄), as thiol-triggered H₂S donors. nih.gov The mechanism involves the nucleophilic attack of a thiol, like glutathione (GSH), on one of the sulfur atoms of the polysulfide chain. This reaction releases a persulfide—in this case, this compound (BnSSH)—which can then react with another thiol to release H₂S. nih.gov
The efficiency of H₂S release from these benzyl polysulfides is dependent on the length of the sulfur chain. Studies comparing dibenzyl disulfide (Bn₂S₂), Bn₂S₃, and Bn₂S₄ show that H₂S release increases with the number of sulfur atoms. nih.gov This highlights that the polysulfide structure is a latent source of the more reactive persulfide.
Table 1: Thiol-Triggered H₂S Release from Benzyl Polysulfides
H₂S released from benzyl polysulfides (50 µM) in the presence of glutathione (GSH, 500 µM) over 90 minutes. Data sourced from Bolton et al., 2019. nih.gov
| Compound | Sulfur Atoms (n) | H₂S Released (µM) | Releasing Efficiency (%) |
|---|---|---|---|
| Dibenzyl trisulfide (Bn₂S₃) | 3 | 4.3 | 17 |
| Dibenzyl tetrasulfide (Bn₂S₄) | 4 | 16.0 | 32 |
These findings establish benzyl polysulfides as useful chemical tools that act as "persulfide donors," providing a controlled way to generate BnSSH and subsequently H₂S within a biological system to study their downstream effects.
Tools for Probing Protein S-Sulfhydration
Detecting protein S-sulfhydration (P-SSH) is challenging due to the similar reactivity of persulfides and thiols. nih.gov The development of selective chemical probes is essential for studying this post-translational modification. The distinct reactivity of the persulfide group, which was initially characterized in part through studies on this compound, forms the basis for these detection strategies. nih.govacs.org
One prominent method is the "tag-switch" technique, designed for the selective labeling of protein persulfides. nih.gov This method exploits the differential reactivity of thiol and persulfide adducts.
Blocking Step: Both thiol (-SH) and persulfide (-SSH) groups on a protein are blocked with an electrophilic reagent, methylsulfonyl benzothiazole (B30560) (MSBT). This forms a protein-S-benzothiazole adduct (P-S-BT) from thiols and a protein-S-S-benzothiazole adduct (P-S-S-BT) from persulfides. nih.gov
Labeling Step: The crucial difference lies in the reactivity of these two adducts. The P-S-S-BT adduct is highly reactive towards certain carbon-based nucleophiles, whereas the P-S-BT adduct is not. This allows for the selective "switching" of the tag on the original persulfide site with a reporter molecule (e.g., a biotin (B1667282) or fluorescent tag). nih.gov
The design and validation of such methods rely on a deep understanding of persulfide chemistry. Model compounds are critical for this purpose. For instance, to investigate the chemistry of detection methods, researchers have developed protein persulfide models using reagents like S-4-bromobenzyl methanethiosulfonate (B1239399) (BBMTS), a benzyl-containing compound, to affirm the nucleophilic properties of the persulfide's outer sulfur atom. acs.org The foundational knowledge of how this compound reacts with different agents underpins the logic used to create probes that can distinguish the -SSH group from the much more abundant -SH group in the cellular environment. nih.govacs.org
Advanced Research Applications and Future Directions
Utilization in Developing Novel Organosulfur Reactions
The unique reactivity of the hydrodisulfide functional group, with its two distinct sulfur atoms, makes it a fascinating subject for mechanistic studies. Benzyl (B1604629) hydrodisulfide has been central to elucidating the reaction pathways of these species with various reagents.
Research has shown that hydrodisulfides can act as electrophiles, reacting with nucleophiles at either the internal (Sα) or terminal (Sβ) sulfur atom. nih.gov The reaction of benzyl hydrodisulfide with different nucleophiles demonstrates this dual reactivity. acs.org For example, soft nucleophiles tend to attack the terminal sulfur, while the choice between the two sites can be influenced by factors like the nucleophile's nature and steric hindrance. nih.govchemrxiv.org Studies involving the reaction of this compound with tertiary phosphines and other nucleophiles have provided foundational knowledge on these processes. nih.govacs.org
This understanding is critical for developing new synthetic methodologies in organosulfur chemistry. By using this compound as a model, chemists can predict and control the outcomes of reactions involving more complex hydrodisulfides. Furthermore, the compound has been used as a model to study the inhibition of enzymes like cytochrome P-450, where the hydrodisulfide moiety alters the enzyme's heme structure, leading to a loss of activity. psu.edu This provides insight into how sulfur compounds can interact with and modify biological macromolecules, paving the way for the design of novel enzyme inhibitors.
| Nucleophile Type | Predominant Site of Attack on BnSSH | Resulting Products/Reaction Type | Reference |
|---|---|---|---|
| "Soft" Nucleophiles (e.g., Thiolates) | Terminal Sulfur (Sβ) | Sulfur transfer (Transpersulfidation) | chemrxiv.org |
| Cyanide (CN⁻) | Terminal Sulfur (Sβ) | Thiocyanate (SCN⁻) and Benzyl Mercaptan (BnSH) | nih.gov |
| Tertiary Phosphines (e.g., PPh₃) | Terminal Sulfur (Sβ) | Thionophosphorane and Benzyl Mercaptan (BnSH) | nih.gov |
| Amines | Internal Sulfur (Sα) | Disulfide formation and H₂S release | mdpi.com |
Integration into Chemical Probe Development for Biological Systems
Persulfides are increasingly recognized as crucial signaling molecules in biology, involved in processes regulated by hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species. nih.gov To study the roles of these transient molecules, researchers develop "persulfide donors"—compounds that release a persulfide under specific conditions. This compound is a key component in the design and validation of such tools.
Several research groups have developed enzyme-activated donors that release benzyl persulfide. nih.gov A common strategy involves masking the persulfide with a chemical group that can be cleaved by a specific enzyme, such as an esterase. nih.govnsf.gov For instance, an acyl group can be attached to the this compound, rendering it inactive. nih.gov Upon encountering an esterase like porcine liver esterase (PLE), the acyl group is hydrolyzed, releasing benzyl persulfide, which can then be studied for its stability, persistence, and reactivity within a biological context. nih.govnsf.gov
These donor systems allow for the controlled generation of benzyl persulfide, enabling researchers to investigate its downstream effects and reaction pathways, such as H₂S release versus transpersulfidation. chemrxiv.org The development of fluorescent probes for H₂S and sulfane sulfur often relies on reactions where the underlying chemistry is modeled by the behavior of compounds like this compound. jst.go.jpnih.gov For example, the nucleophilic character of persulfides, which is fundamental to many detection strategies, has been extensively characterized using this compound as a reference compound. jst.go.jpresearchgate.net
| Donor System Type | Activation Trigger | Released Species | Research Application | Reference |
|---|---|---|---|---|
| Acyl-Protected Perthiol | Esterase (e.g., PLE) | Benzyl Persulfide (BnSSH) | Studying persulfide persistence and reactivity | nih.govnsf.gov |
| Esterase-Activated Perthiocarbonate | Esterase (e.g., PLE) | Benzyl Persulfide (BnSSH) | Investigating factors affecting persulfide release rates and stability | nsf.gov |
| Thiol-Triggered Polysulfides | Biological Thiols (e.g., Glutathione) | Benzyl Persulfide (intermediate) and H₂S | Studying H₂S delivery and the role of sulfane sulfur | nih.gov |
Emerging Research Avenues in this compound Chemistry
The foundational knowledge gained from studying this compound is opening up new frontiers in chemistry and chemical biology. Current research is delving deeper into the subtle factors that control the reactivity and fate of persulfides, with BnSSH continuing to serve as an indispensable model.
A major emerging area is the precise control of H₂S release versus transpersulfidation. chemrxiv.org Whether a persulfide donates a sulfur atom to another molecule or decomposes to release H₂S has significant biological implications. chemrxiv.org Studies combining experimental work on benzyl polysulfides and their derivatives with computational modeling are beginning to unravel how factors like steric bulk and electronic properties near the persulfide moiety dictate which reaction pathway is favored. chemrxiv.orgnih.gov This research is crucial for designing next-generation persulfide donors with predictable and specific biological actions.
Another potential, though less explored, avenue is the application of this compound and related compounds in materials science. The chemistry of sulfur-rich compounds is integral to developing novel polymers and nanomaterials. While research has focused on precursors like benzyl mercaptan for the synthesis of metal sulfide nanoparticles (e.g., ZnS), the unique reactivity of the S-S-H linkage in this compound could potentially be harnessed to create new sulfur-containing materials with tailored electronic or optical properties. wikipedia.orgresearchgate.net As the understanding of hydrodisulfide reactivity becomes more sophisticated, its translation into materials synthesis represents a logical and exciting future direction.
Finally, the continued use of this compound as a benchmark will be vital for the characterization of newly discovered biological persulfides and the validation of new analytical methods and probes for detecting reactive sulfur species. acs.orguoregon.edu
Q & A
Q. What are the key synthetic methods for preparing benzyl hydrodisulfide, and how can purity and structural integrity be validated?
this compound is typically synthesized via nucleophilic substitution or oxidation of thiol precursors. For example, the reaction of benzyl thiols with sulfur under controlled conditions (e.g., using H₂S donors or disulfide exchange reactions) is a common route. To ensure purity, researchers should:
- Use inert atmospheres (e.g., N₂ or Ar) to prevent oxidation byproducts.
- Characterize products via ¹H/¹³C NMR to confirm disulfide bond formation (S–S stretching at ~500 cm⁻¹ in IR can also validate structure).
- Employ HPLC or GC-MS to assess purity, referencing protocols from studies on analogous hydrodisulfides like t-butyl hydrodisulfide .
Q. How does this compound react with nucleophiles, and what experimental parameters govern its reactivity?
this compound undergoes nucleophilic substitution at the sulfur-sulfur bond. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents may stabilize intermediates.
- Temperature : Elevated temperatures (50–80°C) accelerate reactions but may promote side reactions like disulfide scrambling .
- Nucleophile strength : Thiols, amines, and phosphines show varying reactivity. For example, tertiary phosphines (e.g., PPh₃) reduce disulfides to thiols, while amines (e.g., Et₃N) facilitate SN2-type cleavage .
- Kinetic control : Reaction times should be optimized to avoid over-decomposition, monitored via TLC or in situ Raman spectroscopy.
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound decomposition be systematically addressed?
Discrepancies in reaction rates or mechanisms often arise from:
- Varied experimental setups : Differences in solvent purity, oxygen levels, or temperature calibration.
- Analytical limitations : Use multiple techniques (e.g., UV-Vis for thiolate quantification, MS for intermediate detection) to cross-validate data.
- Computational modeling : Density Functional Theory (DFT) can predict transition states and validate experimental activation energies. For instance, discrepancies between observed and computed rates may indicate unaccounted solvent effects or side reactions .
- Reproducibility protocols : Document methods rigorously per journal guidelines (e.g., Beilstein Journal’s requirements for experimental details ).
Q. What advanced computational and experimental strategies elucidate this compound’s redox behavior in biological systems?
- Computational approaches :
- Molecular dynamics (MD) simulations to model disulfide bond stability in aqueous vs. lipid environments.
- Quantum mechanics/molecular mechanics (QM/MM) to study H₂S release kinetics, a critical process in hydrogen sulfide signaling .
- Experimental techniques :
- Electrochemical profiling : Cyclic voltammetry quantifies redox potentials, correlating with biological reactivity.
- Isotopic labeling : Use ³⁴S-labeled this compound to track sulfur transfer in enzymatic assays (e.g., with persulfide-translocating proteins).
- Time-resolved spectroscopy : Monitor transient intermediates (e.g., trisulfides) during H₂S release .
Methodological Considerations
- Data reporting : Follow structured formats (e.g., separate experimental and computational sections) and include raw data in supplementary materials to enhance reproducibility .
- Safety protocols : While not a focus, ensure handling under inert atmospheres and use PPE (gloves, goggles) to mitigate risks of sulfur-based irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
